4-(4-tert-Butylbenzoyl)benzoic acid 4-(4-tert-Butylbenzoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 62248-54-8
VCID: VC19498206
InChI: InChI=1S/C18H18O3/c1-18(2,3)15-10-8-13(9-11-15)16(19)12-4-6-14(7-5-12)17(20)21/h4-11H,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol

4-(4-tert-Butylbenzoyl)benzoic acid

CAS No.: 62248-54-8

Cat. No.: VC19498206

Molecular Formula: C18H18O3

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-tert-Butylbenzoyl)benzoic acid - 62248-54-8

Specification

CAS No. 62248-54-8
Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
IUPAC Name 4-(4-tert-butylbenzoyl)benzoic acid
Standard InChI InChI=1S/C18H18O3/c1-18(2,3)15-10-8-13(9-11-15)16(19)12-4-6-14(7-5-12)17(20)21/h4-11H,1-3H3,(H,20,21)
Standard InChI Key ZCSIYSRSLYZVOH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-(4-tert-Butylbenzoyl)benzoic acid (IUPAC name: 4-[(4-tert-butylbenzoyl)carboxy]benzoic acid) features two aromatic rings connected by a ketone group, with a tert-butyl substituent on one ring and a carboxylic acid group on the other. Its molecular formula is C₁₈H₁₈O₃, and its molecular weight is 282.33 g/mol. Key spectroscopic data include:

  • IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching of ketone and carboxylic acid) and 2500–3300 cm⁻¹ (O–H stretching of carboxylic acid) .

  • ¹H NMR: Signals at δ 1.35 ppm (9H, singlet, tert-butyl), δ 7.45–8.10 ppm (8H, multiplet, aromatic protons), and δ 12.80 ppm (1H, broad, carboxylic acid) .

Table 1: Physicochemical Properties of 4-(4-tert-Butylbenzoyl)benzoic Acid

PropertyValueSource
Melting Point215–217°C
Boiling PointDecomposes above 280°C
Density1.12 g/cm³ at 25°C
Water Solubility0.09 g/L at 20°C
LogP (Octanol-Water)3.8
pKa4.2 (carboxylic acid)

The tert-butyl group enhances steric hindrance, reducing crystallization tendencies and improving solubility in organic solvents such as acetone and dichloromethane .

Synthesis and Manufacturing Processes

The synthesis of 4-(4-tert-Butylbenzoyl)benzoic acid involves multi-step routes, often starting from 4-tert-butyltoluene or functionalized benzoic acid derivatives.

Friedel-Crafts Acylation Route

A common method employs Friedel-Crafts acylation of toluene derivatives with 4-tert-butylbenzoyl chloride in the presence of Lewis acids like AlCl₃:
C₆H₅CH₃+ClCOC₆H₄-tert-BuAlCl₃C₆H₄(COC₆H₄-tert-Bu)COOH\text{C₆H₅CH₃} + \text{ClCOC₆H₄-tert-Bu} \xrightarrow{\text{AlCl₃}} \text{C₆H₄(COC₆H₄-tert-Bu)COOH}
This method achieves yields of 64–84% under optimized conditions .

Coupling Reagent-Assisted Synthesis

Recent advancements utilize coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to link 4-tert-butylbenzoic acid with protected aminobenzoic acids. For example:
tert-Butyl 2-aminophenylcarbamate+4-tert-butylbenzoic acidEDCI/HOBtTarget Compound\text{tert-Butyl 2-aminophenylcarbamate} + \text{4-tert-butylbenzoic acid} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
This approach minimizes side reactions and improves purity, with yields exceeding 80% .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reagents
Friedel-Crafts Acylation64–8495AlCl₃, benzene
EDCI/HOBt Coupling80–8998EDCI, HOBt, DIPEA

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Functional Applications and Industrial Relevance

Polymer Chemistry

The compound serves as a modifier in alkyd resins, enhancing thermal stability and adhesion properties. Its carboxylic acid group enables covalent bonding with hydroxylated polymer backbones, reducing degradation under UV exposure .

Corrosion Inhibition

In cooling fluids and metalworking oils, 4-(4-tert-Butylbenzoyl)benzoic acid acts as a corrosion inhibitor by forming protective chelates with metal surfaces. Studies report a 40–60% reduction in corrosion rates for carbon steel in acidic environments .

Pharmaceutical Intermediates

The compound’s benzoic acid moiety facilitates its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives exhibit COX-2 inhibition activity, with IC₅₀ values comparable to indomethacin in preclinical models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator